Diisotridecyl phthalate
Overview
Description
Diisotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. It is known for its ability to enhance the flexibility and durability of plastic products. This compound is particularly valued in applications requiring high-temperature performance, such as the coating of electric wires and cables .
Preparation Methods
Diisotridecyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. Industrial production methods often involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Diisotridecyl phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and isotridecyl alcohol.
Substitution: This reaction can occur when this compound reacts with nucleophiles, leading to the substitution of the ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and nucleophiles like ammonia. The major products formed from these reactions include phthalic acid, isotridecyl alcohol, and various oxidized derivatives .
Scientific Research Applications
Diisotridecyl phthalate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Research studies often investigate its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: While not directly used in medical treatments, its impact on human health is a subject of toxicological studies.
Industry: It is extensively used in the production of flexible PVC products, coatings, and adhesives
Mechanism of Action
The mechanism of action of diisotridecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to induce peroxisome proliferation in liver cells, leading to hepatocyte hypertrophy. This effect is mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and cell proliferation .
Comparison with Similar Compounds
Diisotridecyl phthalate is similar to other high-molecular-weight phthalates, such as:
Diisodecyl phthalate: Used as a plasticizer with similar applications but differs in the length and branching of its alkyl chains.
Diisononyl phthalate: Another plasticizer with a slightly different alkyl chain structure, leading to variations in its physical properties and applications.
Diundecyl phthalate: Known for its use in high-performance applications due to its longer alkyl chains.
This compound is unique in its specific alkyl chain structure, which provides a balance of flexibility and high-temperature performance, making it particularly suitable for specialized industrial applications .
Properties
IUPAC Name |
bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGAWBQJHXXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873994 | |
Record name | Diisotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27253-26-5, 36901-61-8 | |
Record name | Phthalic acid, diisotridecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisotridecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.